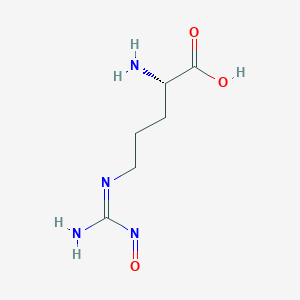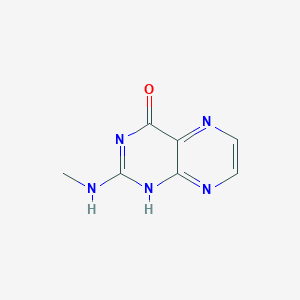
2-(methylamino)-1H-pteridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylamino)-1H-pteridin-4-one, also known as MPA, is a synthetic compound that has been used in various scientific research studies. This compound belongs to the class of pteridines, which are heterocyclic compounds that contain a pteridine ring system. MPA has been found to have various biochemical and physiological effects, making it a valuable tool for researchers.
作用機序
The mechanism of action of 2-(methylamino)-1H-pteridin-4-one is not fully understood, but it is believed to act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of DNA and RNA. By inhibiting DHFR, this compound can disrupt the synthesis of nucleic acids and prevent cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). This compound has also been found to have antioxidant properties and can protect cells from oxidative stress.
実験室実験の利点と制限
One advantage of using 2-(methylamino)-1H-pteridin-4-one in lab experiments is its ability to inhibit DHFR, which can be useful in studying the regulation of gene expression and cellular processes. However, one limitation is that this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 2-(methylamino)-1H-pteridin-4-one, including the development of new synthetic methods for this compound and the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes.
合成法
The synthesis of 2-(methylamino)-1H-pteridin-4-one involves the reaction of 2-amino-4-methylpyrimidine with formic acid to form 2-(methylamino)-4-methylpyrimidine-5-carboxylic acid. This compound is then converted to this compound through a series of chemical reactions, including the addition of acetic anhydride and the removal of the carboxylic acid group.
科学的研究の応用
2-(methylamino)-1H-pteridin-4-one has been used in various scientific research studies, including studies on the effects of oxidative stress on DNA damage and repair. This compound has also been used as a fluorescent probe for the detection of reactive oxygen species in cells. Additionally, this compound has been used in studies on the regulation of gene expression and the role of transcription factors in cellular processes.
特性
分子式 |
C7H7N5O |
|---|---|
分子量 |
177.16 g/mol |
IUPAC名 |
2-(methylamino)-1H-pteridin-4-one |
InChI |
InChI=1S/C7H7N5O/c1-8-7-11-5-4(6(13)12-7)9-2-3-10-5/h2-3H,1H3,(H2,8,10,11,12,13) |
InChIキー |
VTXDEEZAJOFOKY-UHFFFAOYSA-N |
異性体SMILES |
CNC1=NC(=O)C2=NC=CN=C2N1 |
SMILES |
CNC1=NC(=O)C2=NC=CN=C2N1 |
正規SMILES |
CNC1=NC(=O)C2=NC=CN=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



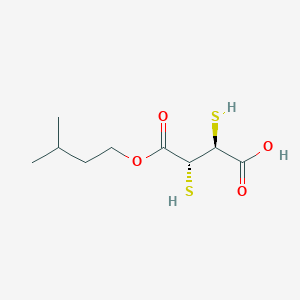


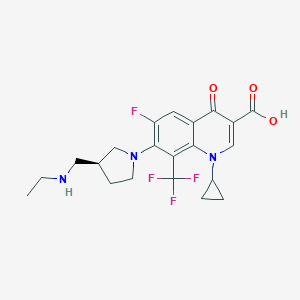
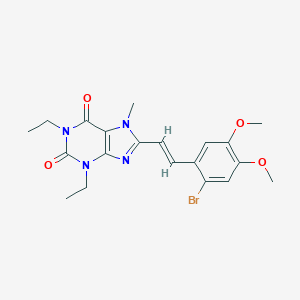
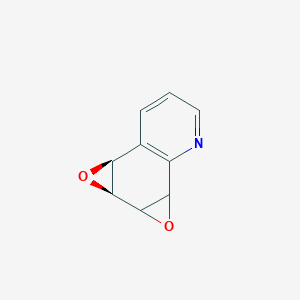

![[3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B232858.png)
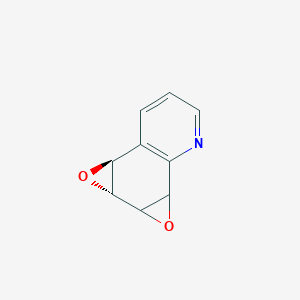
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)

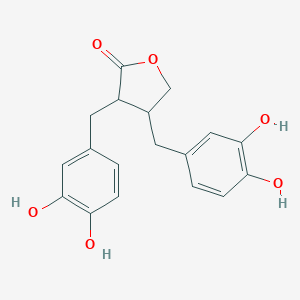
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)
